2-[(Pyridin-3-ylcarbonyl)amino]ethyl thiophene-2-carboxylate
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Overview
Description
2-[(Pyridin-3-ylcarbonyl)amino]ethyl thiophene-2-carboxylate is a compound that features a pyridine ring, a thiophene ring, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-ylcarbonyl)amino]ethyl thiophene-2-carboxylate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxylic acid, is reacted with thionyl chloride to form pyridine-3-carbonyl chloride.
Amidation Reaction: The pyridine-3-carbonyl chloride is then reacted with 2-aminoethanol to form 2-[(Pyridin-3-ylcarbonyl)amino]ethanol.
Esterification: The final step involves the esterification of 2-[(Pyridin-3-ylcarbonyl)amino]ethanol with thiophene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-ylcarbonyl)amino]ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Pyridine-3-carboxylic acid and thiophene-2-carboxylic acid.
Scientific Research Applications
2-[(Pyridin-3-ylcarbonyl)amino]ethyl thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-ylcarbonyl)amino]ethyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(Pyridin-4-ylcarbonyl)amino]ethyl thiophene-2-carboxylate: Similar structure but with the pyridine ring substituted at the 4-position.
2-[(Pyridin-3-ylcarbonyl)amino]ethyl furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-[(Pyridin-3-ylcarbonyl)amino]ethyl thiophene-2-carboxylate is unique due to the presence of both pyridine and thiophene rings, which can impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity and interaction with various targets, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(10-3-1-5-14-9-10)15-6-7-18-13(17)11-4-2-8-19-11/h1-5,8-9H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPYZZJBBMLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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